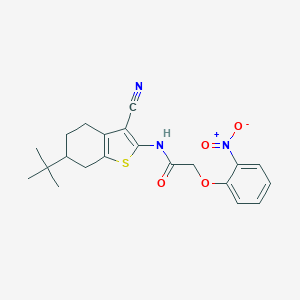
1-(3-Chlorophenyl)-3-(4-phenoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-N’-(4-phenoxyphenyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-N’-(4-phenoxyphenyl)urea typically involves the reaction of 3-chloroaniline with 4-phenoxyaniline in the presence of a carbonyl source such as phosgene or a similar reagent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(3-chlorophenyl)-N’-(4-phenoxyphenyl)urea may involve large-scale reactions using automated equipment. The process would include steps such as mixing, heating, and purification to obtain the compound in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-chlorophenyl)-N’-(4-phenoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on living organisms.
Medicine: Potential pharmaceutical applications include its use as a precursor for drug development.
Industry: It may be used in the production of polymers, resins, or other industrial materials.
Mecanismo De Acción
The mechanism of action of N-(3-chlorophenyl)-N’-(4-phenoxyphenyl)urea would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-chlorophenyl)-N’-(4-methoxyphenyl)urea: Similar structure but with a methoxy group instead of a phenoxy group.
N-(3-bromophenyl)-N’-(4-phenoxyphenyl)urea: Similar structure but with a bromine atom instead of chlorine.
N-(3-chlorophenyl)-N’-(4-phenyl)urea: Similar structure but without the phenoxy group.
Uniqueness
N-(3-chlorophenyl)-N’-(4-phenoxyphenyl)urea is unique due to the presence of both the 3-chlorophenyl and 4-phenoxyphenyl groups. This combination of functional groups may impart specific chemical and biological properties that are not found in other similar compounds.
Propiedades
Número CAS |
178607-15-3 |
|---|---|
Fórmula molecular |
C19H15ClN2O2 |
Peso molecular |
338.8g/mol |
Nombre IUPAC |
1-(3-chlorophenyl)-3-(4-phenoxyphenyl)urea |
InChI |
InChI=1S/C19H15ClN2O2/c20-14-5-4-6-16(13-14)22-19(23)21-15-9-11-18(12-10-15)24-17-7-2-1-3-8-17/h1-13H,(H2,21,22,23) |
Clave InChI |
NKWFPJQFNKTLNE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl |
Pictogramas |
Irritant; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[4-(diethylamino)benzylidene]propanohydrazide](/img/structure/B449103.png)
![N'-{2-[(4-bromobenzyl)oxy]benzylidene}-2-({4-(2,4-dichlorophenyl)-5-[(2-methoxyanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B449105.png)
![2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(2-naphthylmethylene)propanohydrazide](/img/structure/B449111.png)
![2-({4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(2-naphthylmethylene)acetohydrazide](/img/structure/B449112.png)

![2-({4-allyl-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(5-bromo-2,4-dimethoxybenzylidene)acetohydrazide](/img/structure/B449121.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-(4-chloro-2-methylphenoxy)butanohydrazide](/img/structure/B449123.png)
![2-({4-allyl-5-[(4-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(2-chlorobenzylidene)propanohydrazide](/img/structure/B449125.png)
![3-chloro-N'-[1-(5-ethyl-2-thienyl)ethylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B449127.png)

![N'-{2-[(4-bromobenzyl)oxy]benzylidene}-2-(4-methoxyanilino)butanohydrazide](/img/structure/B449131.png)
![Propyl 2-[(trichloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B449133.png)
![N'-[1-(4-ethoxyphenyl)ethylidene]-2-nitrobenzohydrazide](/img/structure/B449135.png)
![N'-[(5-chloro-2-thienyl)methylene]-2-methoxybenzohydrazide](/img/structure/B449136.png)
